![molecular formula C17H15NO B1247366 5-(2-Phenylethyl)-8-quinolinol](/img/structure/B1247366.png)
5-(2-Phenylethyl)-8-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-phenylethyl)-8-quinolinol is a stilbenoid.
Scientific Research Applications
Polymer Nanocomposites
5-(2-Methacryloylethyloxymethyl)-8-quinolinol, a derivative of 5-(2-Phenylethyl)-8-quinolinol, has been utilized in the fabrication of white light emitting polymer nanocomposites. These nanocomposites exhibit efficient white light emission, with a significant charge transfer observed in the system from photoexcited metalloquinolates to nanocrystals (Liu et al., 2013).
Organotin Complexes
The compound has been involved in forming organotin complexes, which are significant in various chemical applications. For instance, 5-Phenylazo-8-quinolinol forms di/tri-organotin complexes, highlighting the versatility of this chemical in forming different types of complexes (Baul et al., 1983).
Organoboron Complexes
Synthesis of luminescent organoboron complexes featuring substituted 8-quinolinolates, including derivatives of 5-(2-Phenylethyl)-8-quinolinol, demonstrates the application of these compounds in developing materials with unique electronic and electroluminescent properties (Kappaun et al., 2006).
Antimicrobial Metal Chelates
Derivatives of 5-(2-Phenylethyl)-8-quinolinol have been used to synthesize metal chelates with antimicrobial properties. This application is crucial in the development of new antimicrobial agents and understanding the interaction between metal ions and organic molecules (Patel & Vohra, 2006).
Sulfonamide Derivatives
The use of 5-Sulfonyl-8-quinolinol for synthesizing various derivatives points to its role in producing biologically active heterocycles. These compounds have potential uses as bactericides, fungicides, and bioregulators (Hafez et al., 1994).
Extraction and Preconcentration
8-Quinolinol and its derivatives, including those related to 5-(2-Phenylethyl)-8-quinolinol, have been used in the preconcentration and determination of rare earth elements. This application is crucial in analytical chemistry, especially in the context of x-ray fluorescence spectrometry (Masi & Olsina, 1993).
Cancer Research
Derivatives of 5-(2-Phenylethyl)-8-quinolinol have been identified as inhibitors of the MDM2-p53 interaction, which is a significant target in cancer research. This discovery opens up potential avenues for developing new cancer therapies (Lu et al., 2006).
Main-Chain-Type Quinolinol Polymers
The preparation of main-chain-type polymers of 8-quinolinol, related to 5-(2-Phenylethyl)-8-quinolinol, illustrates its application in creating novel polymers with distinct photoluminescent properties. This is significant for material science, particularly in the development of new photoluminescent materials (Iijima & Yamamoto, 2004).
properties
Product Name |
5-(2-Phenylethyl)-8-quinolinol |
---|---|
Molecular Formula |
C17H15NO |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
5-(2-phenylethyl)quinolin-8-ol |
InChI |
InChI=1S/C17H15NO/c19-16-11-10-14(15-7-4-12-18-17(15)16)9-8-13-5-2-1-3-6-13/h1-7,10-12,19H,8-9H2 |
InChI Key |
BQZMRISVTJDRJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=C3C=CC=NC3=C(C=C2)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.